molecular formula C8H18O2 B2429366 (2S)-4-Methoxy-2,3,3-trimethylbutan-1-ol CAS No. 2248200-45-3

(2S)-4-Methoxy-2,3,3-trimethylbutan-1-ol

Cat. No.: B2429366
CAS No.: 2248200-45-3
M. Wt: 146.23
InChI Key: UXMWDALDSHCCEE-SSDOTTSWSA-N
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Description

(2S)-4-Methoxy-2,3,3-trimethylbutan-1-ol is an organic compound with a chiral center, making it an enantiomerically pure substance This compound is characterized by its unique structure, which includes a methoxy group and three methyl groups attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-Methoxy-2,3,3-trimethylbutan-1-ol typically involves the use of chiral catalysts or starting materials to ensure the production of the desired enantiomer. One common method is the asymmetric reduction of a corresponding ketone using a chiral reducing agent. This process often requires precise control of reaction conditions, including temperature, solvent, and reaction time, to achieve high enantiomeric purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of biocatalysts or engineered microorganisms to achieve the desired stereochemistry. These methods can be more cost-effective and environmentally friendly compared to traditional chemical synthesis. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-Methoxy-2,3,3-trimethylbutan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the primary alcohol group can yield an aldehyde or carboxylic acid, while reduction can produce various alcohol derivatives.

Scientific Research Applications

(2S)-4-Methoxy-2,3,3-trimethylbutan-1-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (2S)-4-Methoxy-2,3,3-trimethylbutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the methoxy and methyl groups can influence the compound’s binding affinity and selectivity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2R)-4-Methoxy-2,3,3-trimethylbutan-1-ol: The enantiomer of the compound, which has different stereochemistry and potentially different biological activity.

    4-Methoxy-2,3,3-trimethylbutan-1-ol: The racemic mixture containing both enantiomers.

    4-Methoxy-2,3,3-trimethylbutan-2-ol: A structural isomer with the methoxy group and hydroxyl group on different carbon atoms.

Uniqueness

(2S)-4-Methoxy-2,3,3-trimethylbutan-1-ol is unique due to its specific stereochemistry, which can impart distinct physical, chemical, and biological properties compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in applications requiring high enantiomeric purity and specific reactivity.

Properties

IUPAC Name

(2S)-4-methoxy-2,3,3-trimethylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2/c1-7(5-9)8(2,3)6-10-4/h7,9H,5-6H2,1-4H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMWDALDSHCCEE-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(C)(C)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C(C)(C)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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